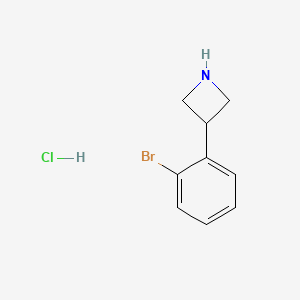
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H13NO3 . It is characterized by the presence of an oxetane ring and a pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been achieved through various methods. One approach involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . Another method involves the formation of the oxetane ring from an epoxide, which requires moderate heating .Molecular Structure Analysis
The molecular structure of “1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid” is characterized by the presence of an oxetane ring and a pyrrolidine ring . The oxetane ring is a three-membered ring containing an oxygen atom, while the pyrrolidine ring is a five-membered ring containing a nitrogen atom .Chemical Reactions Analysis
The formation of the oxetane ring from an epoxide has been modeled and shown to proceed via an SN2 transition structure and is sensitive to epoxide substitution . The reaction requires 13-17 kcal/mol activation energy, and subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal/mol and THF to tetrahydropyran (THP) at 38 kcal/mol .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid involves the formation of the oxetane ring followed by the addition of the pyrrolidine and carboxylic acid functional groups.", "Starting Materials": [ "3-hydroxypropanal", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "1,2-diaminopropane", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Condensation of 3-hydroxypropanal with ethyl acetoacetate in the presence of ammonium acetate to form 3-(2-oxoethyl)oxetane", "Reaction of 3-(2-oxoethyl)oxetane with ethyl chloroformate in the presence of sodium hydroxide to form 1-(oxetan-3-yl)ethyl chloroformate", "Addition of 1,2-diaminopropane to 1-(oxetan-3-yl)ethyl chloroformate in the presence of hydrochloric acid to form 1-(oxetan-3-yl)pyrrolidine", "Hydrolysis of 1-(oxetan-3-yl)pyrrolidine with sodium hydroxide to form 1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid", "Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate", "Drying and purification of the product by recrystallization from water and sodium chloride" ] } | |
CAS-Nummer |
1784061-57-9 |
Produktname |
1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



